molecular formula C22H23BO3 B6323662 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096996-20-0

2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6323662
CAS No.: 2096996-20-0
M. Wt: 346.2 g/mol
InChI Key: LOQQQPABBZYOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is a complex organic compound that features a naphthalene ring substituted with a benzyloxy group and a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:

    Formation of the Benzyloxy-Naphthalene Intermediate: The initial step involves the reaction of 6-hydroxy-2-naphthaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 6-benzyloxy-2-naphthaldehyde.

    Cyclization to Form Dioxaborinane Ring: The intermediate is then reacted with a boronic acid derivative, such as 5,5-dimethyl-1,3,2-dioxaborinane, under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The naphthalene ring can be reduced under hydrogenation conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dioxaborinane ring can form reversible covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-[6-(benzyloxy)-2-naphthyl]acrylate: Similar structure with an acrylate group instead of a dioxaborinane ring.

    (6-Benzyloxy-2-naphthyl)-acetic acid: Contains an acetic acid group instead of a dioxaborinane ring.

    6-Oxo-6-[6-(benzyloxy)-2-naphthyl]hexanoic acid ethyl ester: Features a hexanoic acid ester group.

Uniqueness

2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and biochemical research.

Properties

IUPAC Name

5,5-dimethyl-2-(6-phenylmethoxynaphthalen-2-yl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)20-10-8-19-13-21(11-9-18(19)12-20)24-14-17-6-4-3-5-7-17/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQQQPABBZYOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.